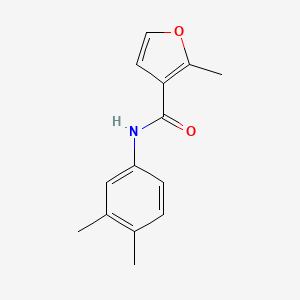
N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide, also known as BMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BMQ is a quinoline derivative that has been synthesized through a multistep process.
作用機序
N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide acts as a hole-transporting material in OLEDs by facilitating the movement of positive charges from the anode to the emissive layer. The compound has a high hole mobility, which allows for efficient charge transport. In OPVs, N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is used as an electron-accepting material, where it facilitates the movement of negative charges from the cathode to the active layer.
Biochemical and Physiological Effects:
As a synthetic compound, N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide does not have any known biochemical or physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for biomedical applications.
実験室実験の利点と制限
One of the main advantages of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is its high purity, which allows for accurate and reproducible results in lab experiments. The compound is also stable under normal lab conditions, making it easy to handle and store. However, one of the limitations of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is its high cost, which may limit its use in certain research fields.
将来の方向性
There are several future directions for research on N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide. One potential area of research is the development of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide-based materials for use in biomedical applications, such as drug delivery systems and tissue engineering. Another area of research is the optimization of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide synthesis methods to reduce costs and increase yields. Additionally, further studies on the electronic properties of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide may lead to the development of more efficient OLEDs and OPVs.
合成法
The synthesis of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide involves a multistep process that starts with the reaction of 2-phenyl-4-quinolinecarboxylic acid with thionyl chloride to form 2-phenyl-4-chloroquinoline. The resulting product is then reacted with cyanomethyl anion to yield N-(2-cyanomethyl) -2-phenyl-4-chloroquinolinecarboxamide. Finally, the compound is treated with sodium methoxide to obtain N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide.
科学的研究の応用
N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most prominent applications of N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). N,N-bis(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has also been studied for its potential applications in the field of organic photovoltaics (OPVs) due to its high electron affinity and low ionization potential.
特性
IUPAC Name |
N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c21-10-12-24(13-11-22)20(25)17-14-19(15-6-2-1-3-7-15)23-18-9-5-4-8-16(17)18/h1-9,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIGJYSQWJYMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(cyanomethyl)-2-phenylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


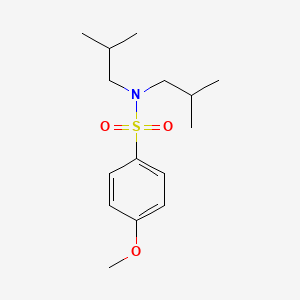

![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)


![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-chloro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5705877.png)
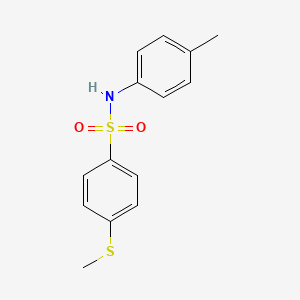
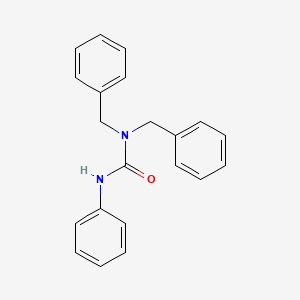
![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)
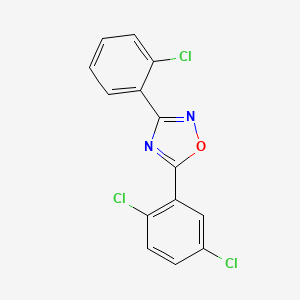
![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
